REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[C:3](=[O:5])[CH3:4].[F:7][C:8]([F:12])([F:11])[S:9]Cl>>[F:7][C:8]([F:12])([F:11])[S:9][C:2]([CH3:6])([CH3:1])[C:3](=[O:5])[CH3:4].[F:7][C:8]([F:12])([F:11])[S:9][CH2:4][C:3](=[O:5])[CH:2]([CH3:6])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(SCl)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide a reaction product which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of this product
|
Name
|
|
Type
|
product
|
Smiles
|
FC(SC(C(C)=O)(C)C)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(SCC(C(C)C)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[C:3](=[O:5])[CH3:4].[F:7][C:8]([F:12])([F:11])[S:9]Cl>>[F:7][C:8]([F:12])([F:11])[S:9][C:2]([CH3:6])([CH3:1])[C:3](=[O:5])[CH3:4].[F:7][C:8]([F:12])([F:11])[S:9][CH2:4][C:3](=[O:5])[CH:2]([CH3:6])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(SCl)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide a reaction product which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of this product
|
Name
|
|
Type
|
product
|
Smiles
|
FC(SC(C(C)=O)(C)C)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(SCC(C(C)C)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |